![molecular formula C19H24N4 B5796433 N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine
Overview
Description
N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine, also known as DMXB-A, is a compound that has been extensively studied for its potential use in treating various neurological disorders. This molecule is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have significant effects on cognitive function, memory, and attention.
Scientific Research Applications
Antimicrobial and Cytotoxic Activity
N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine derivatives have been studied for their antimicrobial and cytotoxic properties. For instance, a study synthesized a series of compounds including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antibacterial and cytotoxic properties. Some compounds showed significant activity in these areas (Noolvi et al., 2014).
Antineoplastic and Antifilarial Agents
Derivatives of benzimidazoles, including N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine, have potential as antineoplastic and antifilarial agents. A study involving the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives demonstrated significant growth inhibition in specific cancer cells and exhibited in vivo antifilarial activity (Ram et al., 1992).
Biosignificant Interest
Compounds derived from N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine have been synthesized for potential biosignificant interest. For example, pyrazolo(1,5-a)pyrimidine derivatives and pyrimido[2,1-b][1,3]benzothiazole derivatives have been created and tested for their antimicrobial activity, showing effectiveness as antibacterial and antifungal agents (Sayed et al., 2012).
Photo-Physical Characteristics
The photo-physical characteristics of derivatives of N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine have been studied. Novel compounds synthesized from p-N,N-diethyl amino salicylaldehyde have demonstrated single absorption and dual emission characteristics, indicating potential applications in fluorescence-based research (Padalkar et al., 2011).
Anticancer Potential
Some benzimidazole derivatives, including N-[4-(Diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine, have been studied for their anticancer potential. For instance, new benzimidazole derivatives have shown moderate cytotoxic effects towards specific cancer cell lines, suggesting potential in cancer research and treatment (El-Shekeil et al., 2012).
properties
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-1-methylbenzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-4-23(5-2)17-9-6-15(7-10-17)13-20-16-8-11-19-18(12-16)21-14-22(19)3/h6-12,14,20H,4-5,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGKVSUQPMRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diethylamino)benzyl)-1-methyl-1H-benzo[d]imi |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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